molecular formula C10H19N3O2 B2651780 N-tert-butyl-4-formylpiperazine-1-carboxamide CAS No. 1024540-12-2

N-tert-butyl-4-formylpiperazine-1-carboxamide

Cat. No.: B2651780
CAS No.: 1024540-12-2
M. Wt: 213.281
InChI Key: WYNZGCSMHUNJJH-UHFFFAOYSA-N
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Description

N-tert-butyl-4-formylpiperazine-1-carboxamide is a chemical compound with the molecular formula C10H19N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals and chemical research .

Preparation Methods

The synthesis of N-tert-butyl-4-formylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with tert-butyl isocyanate and formylating agents. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-tert-butyl-4-formylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-tert-butyl-4-formylpiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites and interact with different biological targets .

Comparison with Similar Compounds

N-tert-butyl-4-formylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-4-formylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-10(2,3)11-9(15)13-6-4-12(8-14)5-7-13/h8H,4-7H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNZGCSMHUNJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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